molecular formula C18H16N4O B2647136 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide CAS No. 2415583-89-8

2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide

货号 B2647136
CAS 编号: 2415583-89-8
分子量: 304.353
InChI 键: DIOWFDMWNNXWPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in signal transduction pathways that are essential for the functioning of immune cells. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide inhibits JAK enzymes, which are involved in signal transduction pathways that are essential for the functioning of immune cells. JAK enzymes activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide blocks the activation of STATs and the subsequent production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in preclinical and clinical studies. This reduction in cytokine levels leads to a reduction in inflammation and disease activity in autoimmune diseases such as rheumatoid arthritis and psoriasis. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also been shown to reduce the levels of inflammatory cells such as T cells and B cells in preclinical studies.

实验室实验的优点和局限性

2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects.

未来方向

There are several future directions for the research and development of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide. One direction is the exploration of its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects. Additionally, the combination of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide with other immunomodulatory agents may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide may lead to the development of more selective JAK inhibitors.

合成方法

The synthesis of 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-cyclopropyl-4-methylpyrimidine with ethyl 2-(quinolin-5-ylamino)acetate. The resulting intermediate is then subjected to hydrolysis, followed by amidation with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography.

科学研究应用

2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. In a phase II clinical trial in patients with rheumatoid arthritis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide showed significant improvement in disease activity compared to placebo. Similarly, in a phase III clinical trial in patients with psoriasis, 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide demonstrated significant improvement in skin lesions compared to placebo. 2-Cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide has also shown potential in the treatment of inflammatory bowel disease, with a phase II clinical trial showing significant improvement in clinical remission rates compared to placebo.

属性

IUPAC Name

2-cyclopropyl-6-methyl-N-quinolin-5-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-10-16(21-17(20-11)12-7-8-12)18(23)22-15-6-2-5-14-13(15)4-3-9-19-14/h2-6,9-10,12H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWFDMWNNXWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-6-methyl-N-(quinolin-5-yl)pyrimidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。